molecular formula C12H11NO2 B7815879 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile

1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile

Cat. No.: B7815879
M. Wt: 201.22 g/mol
InChI Key: SRMXCMRSQZVCOE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile ( 405090-49-5) is a high-value chemical intermediate designed for advanced research and development applications, particularly in medicinal and synthetic chemistry . This compound features the 1,3-benzodioxole moiety, a functional group known for its prevalence in bioactive molecules and its role in modulating biological activity . Supplied with a guaranteed purity of >99%, this product is available in both bulk and prepack quantities that meet pharmaceutical grade standards (USP, BP, Ph. Eur.) for use as an Active Pharmaceutical Ingredient (API) or key intermediate . Rigorous quality control is ensured through multiple analytical techniques, including LCMS, GCMS, HPLC, GC-FID, and NMR spectroscopy . Its primary research value lies in its application as a critical building block for the synthesis of more complex molecules in areas such as drug discovery, biotechnology, and the development of pesticides and dyes . The structure, which combines a cyclobutane ring bearing a nitrile group with the benzodioxole system, makes it a versatile scaffold for constructing diverse compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-7-12(4-1-5-12)9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMXCMRSQZVCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms in the Synthesis of 1 1,3 Benzodioxol 5 Yl Cyclobutanecarbonitrile

Mechanistic Pathways of Cyclobutane (B1203170) Ring Formation

The formation of the cyclobutane core can be achieved through several sophisticated chemical transformations. The choice of pathway often depends on the available starting materials and the desired substitution pattern on the final product.

Biradical Intermediates in Ring Contraction Processes

A novel and highly stereoselective method for synthesizing cyclobutane derivatives involves the ring contraction of readily accessible pyrrolidines. nih.gov This transformation proceeds through the formation of a 1,4-biradical intermediate. nih.govacs.org The mechanism, studied through Density Functional Theory (DFT), begins with the formation of a 1,1-diazene intermediate from the parent pyrrolidine (B122466). acs.org The rate-determining step is the subsequent extrusion of molecular nitrogen (N₂), which involves the simultaneous cleavage of two C–N bonds to generate an open-shell singlet 1,4-biradical. acs.org This biradical species then undergoes a rapid and typically barrierless ring closure to form the thermodynamically more stable cyclobutane ring. acs.orgacs.org

The stereospecificity of this reaction is a key feature; the stereochemical information from the starting pyrrolidine is retained in the cyclobutane product. nih.govntu.ac.uk This is because the rate of the C-C bond formation (cyclization) in the biradical intermediate is significantly faster than the rate of bond rotation, which would lead to stereochemical scrambling. acs.orgacs.org This method allows for the creation of multiple contiguous stereocenters with high fidelity. nih.gov

Investigations into Concerted Versus Stepwise [2+2] Cycloadditions

The [2+2] cycloaddition of two olefinic components is one of the most fundamental methods for constructing cyclobutane rings. elsevierpure.commit.edu These reactions can proceed through either a concerted or a stepwise mechanism, a distinction that has significant stereochemical implications. researchgate.netrsc.org

Concerted Mechanism: In a concerted pathway, the two new sigma bonds forming the cyclobutane ring are formed simultaneously. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are often symmetry-forbidden and thus energetically unfavorable, although they can occur with specific substrates like ketenes. researchgate.netharvard.edu Photochemical [2+2] cycloadditions, however, are symmetry-allowed and can proceed via a concerted mechanism from an excited singlet state. acs.org Concerted reactions are typically stereospecific, meaning the stereochemistry of the reactant alkenes is preserved in the cycloadduct. acs.org

Stepwise Mechanism: More commonly, particularly in photochemical reactions involving a triplet sensitizer (B1316253), the [2+2] cycloaddition follows a stepwise pathway. acs.orgbaranlab.org The reaction is initiated by the formation of a 1,4-diradical (or sometimes a zwitterionic) intermediate. nih.govacs.org This intermediate is formed by the creation of a single sigma bond between the two alkene components. acs.org Because there is free rotation around the remaining single bonds in this diradical intermediate, the original stereochemistry of the alkenes can be lost before the final ring-closing step occurs. acs.org Consequently, these reactions are often non-stereospecific or stereoconvergent, yielding a mixture of diastereomers. acs.org The preference for a stepwise [2+2] pathway over a concerted [4+2] Diels-Alder reaction has been observed in reactions involving halogenated ethylenes, where the diradical intermediates are stabilized. nih.govacs.org

FeatureConcerted [2+2] CycloadditionStepwise [2+2] Cycloaddition
Mechanism Bonds form simultaneouslyBonds form sequentially
Intermediate None (only a transition state)1,4-Diradical or Zwitterion acs.orgnih.gov
Stereochemistry Stereospecific acs.orgNon-stereospecific (loss of stereointegrity) acs.org
Typical Conditions Photochemical (Singlet State), Thermal (with Ketenes) harvard.eduacs.orgPhotochemical (Triplet State), Thermal (with specific substrates) acs.org

Elucidation of Radical Cascade Mechanisms

Radical cascade reactions have emerged as powerful tools for constructing complex molecular architectures in a single step from simple precursors. nih.gov These reactions can be used to synthesize highly functionalized cyclobutene (B1205218) and cyclobutane derivatives. rsc.orgnih.gov One such strategy involves a copper-catalyzed radical cascade of simple cyclobutanes that proceeds through the cleavage of multiple C-H bonds. nih.govrsc.org

A proposed mechanism begins with a catalyst system generating a nitrogen-centered radical that selectively abstracts a hydrogen atom from a benzylic position on the cyclobutane substrate. rsc.org This forms a benzylic radical, which can then undergo a β-hydrogen elimination to produce a cyclobutene intermediate. rsc.org This intermediate is then subject to further radical additions and functionalizations in a cascade process, ultimately leading to a polysubstituted cyclobutene. rsc.orgrsc.org Another advanced approach utilizes a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade to access structurally diverse polysubstituted cyclobutanes from strained bicyclo[1.1.0]butanes (BCBs) and cyclobutenes. nih.gov These methods are valued for their efficiency in rapidly building molecular complexity. nih.gov

Regioselectivity and Stereoselectivity in Cyclobutane Construction

Controlling the relative and absolute stereochemistry during the formation of a polysubstituted cyclobutane ring is a formidable synthetic challenge. nih.gov The development of stereoselective catalytic systems has been crucial in addressing this issue. elsevierpure.comnih.gov

Factors Influencing Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity in cyclobutane synthesis is critical for applications in drug discovery and natural product synthesis. nih.govrsc.org Several factors are key to controlling the stereochemical outcome:

Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts is the most prevalent strategy. nih.govrsc.org For instance, dirhodium catalysts with chiral N-imido-tert-leucinate ligands have been used for enantioselective bicyclobutanation, a precursor step to functionalized cyclobutanes. nih.gov Similarly, cobalt complexes with readily synthesized chiral ligands have enabled broadly applicable enantioselective [2+2] cycloadditions between alkynes and alkenes. nih.gov Chiral chinchona-based squaramide catalysts have proven effective in the enantioselective synthesis of thio-substituted cyclobutanes via Michael additions. rsc.org

Substrate Control: The inherent structure of the substrate can direct the stereochemical course of the reaction. Bulky substituents can shield one face of a molecule, forcing an incoming reagent to attack from the less hindered side.

Reaction Conditions: Parameters such as temperature and solvent can have a profound impact on selectivity. Lower temperatures often enhance selectivity by amplifying the small energy differences between diastereomeric transition states. nih.gov For example, an effective bicyclobutane formation was achieved at -78 °C. nih.gov In some Rh(III)-catalyzed reactions, the use of hexafluoroisopropanol (HFIP) as the solvent was found to be critical for facilitating the formation of the cyclobutane ring. acs.orgnih.gov

Catalyst SystemReaction TypeSelectivity AchievedReference
Rh₂(S-NTTL)₄Bicyclobutanation95% ee nih.gov
Chinchona-based squaramideSulfa-Michael Additioner up to 99.7:0.3 rsc.org
Cobalt with chiral ligand[2+2] Cycloaddition86-97% ee nih.gov
RhCp*(OAc)₂ / AgF / Cu(OAc)₂C-C Bond Cleavage/AnnulationHigh Diastereoselectivity acs.org
Chiral Phosphoric Acid (with Thioxanthone)Photochemical [2+2] CycloadditionHigh Enantioselectivity organic-chemistry.org

Analysis of Stereospecific Transformations in Cyclobutane Synthesis

A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product without ambiguity. As previously discussed, the ring contraction of pyrrolidines to form cyclobutanes is a notable example of a stereospecific transformation. nih.govacs.org DFT studies confirm that this process is stereoretentive, meaning that if you start with a specific stereoisomer of the pyrrolidine, you will produce a single, corresponding stereoisomer of the cyclobutane. acs.org This high fidelity is attributed to the rapid C-C bond formation from a singlet 1,4-biradical intermediate. acs.orgntu.ac.uk

In stark contrast, many [2+2] photocycloadditions are classic examples of non-stereospecific reactions. acs.org When these reactions proceed through a triplet 1,4-diradical intermediate, the lifetime of this intermediate is long enough to allow for rotation around the newly formed single bond. acs.org This rotation erases the stereochemical memory of the starting alkene, leading to the formation of a mixture of diastereomeric products. acs.org The distinction between stereospecific and non-stereospecific pathways is therefore fundamental to designing a synthesis that yields a single desired stereoisomer of a complex cyclobutane.

Mechanistic Insights into 1,3-Benzodioxole (B145889) Functionalization Reactions

The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile relies on the strategic functionalization of the 1,3-benzodioxole (also known as methylenedioxybenzene) core. Understanding the reaction mechanisms governing the modification of this aromatic ring is crucial for developing efficient synthetic routes.

Mechanism of Electrophilic Aromatic Substitutions on the Benzodioxole Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for introducing substituents onto aromatic rings. wikipedia.org The mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.commsu.edu This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgbyjus.com

Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comlumenlearning.com

The 1,3-benzodioxole moiety contains a fused dioxole ring, which significantly influences the reactivity and regioselectivity of the SEAr reaction. The two oxygen atoms of the methylenedioxy bridge act as electron-donating groups (EDGs) through resonance. They donate lone-pair electron density into the benzene (B151609) ring, making it more electron-rich and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.comchemistrytalk.org For this reason, the methylenedioxy group is considered an "activating group". organicchemistrytutor.comaakash.ac.in

This increased electron density is not distributed uniformly; it is concentrated at the positions ortho and para to the substituent. organicchemistrytutor.com In the case of 1,3-benzodioxole, the positions available for substitution are C4, C5, C6, and C7. The directing effect of the methylenedioxy group preferentially guides incoming electrophiles to the C5 and C6 positions (equivalent to para and ortho positions relative to the oxygen atoms). Therefore, the methylenedioxy group is an ortho, para-director. organicchemistrytutor.comimperial.ac.uk This explains why functionalization often occurs at the 5-position to form the core structure of the target compound.

The stabilizing effect of substituents on the arenium ion intermediate can be quantified using Hammett substituent constants (σ). Electron-donating groups generally have negative σ values, indicating an enhanced reaction rate compared to benzene. wikipedia.orgdalalinstitute.com

SubstituentσmetaσparaEffect on Benzene Ring
-OCH30.11-0.24Activating, Ortho/Para-Directing
-OH0.10-0.36Strongly Activating, Ortho/Para-Directing
-CH3-0.06-0.16Activating, Ortho/Para-Directing
-Cl0.370.22Deactivating, Ortho/Para-Directing
-NO20.730.78Strongly Deactivating, Meta-Directing
-CN0.620.67Deactivating, Meta-Directing

Data sourced from multiple chemical data tables. oup.comlibretexts.org The -OCH₃ group is shown as an analogue for the ether-like oxygens in the benzodioxole ring.

Detailed Mechanisms of Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org It is a powerful tool for functionalizing the 1,3-benzodioxole ring, for instance, by coupling a borylated benzodioxole with a cyclobutyl halide or vice-versa. worldresearchersassociations.com The generally accepted catalytic cycle involves three key steps: libretexts.orgnrochemistry.comchemrxiv.org

Oxidative Addition: The cycle begins with a palladium(0) catalyst, typically coordinated to phosphine (B1218219) ligands. yonedalabs.com The aryl halide (e.g., 5-bromo-1,3-benzodioxole) undergoes oxidative addition to the Pd(0) complex. uvic.ca In this step, the palladium inserts itself into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II) and forming an organopalladium(II) complex. nrochemistry.comchemrxiv.org This is often the rate-determining step of the cycle. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.orguvic.ca The mechanism of oxidative addition itself can be complex, potentially proceeding through a concerted, three-centered transition state or a more polar nucleophilic displacement pathway, depending on the substrate and ligands. chemrxiv.orgacs.org

Transmetalation: The organopalladium(II) halide complex then reacts with the organoboron species (e.g., a cyclobutylboronic acid), which is activated by a base. wikipedia.orgorganic-chemistry.org The base (such as K₂CO₃ or K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate complex. wikipedia.orgnrochemistry.com In the transmetalation step, the organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.orgyonedalabs.com

Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal as the final product. libretexts.org This step forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.comchemrxiv.org The reductive elimination typically requires the two organic groups to be in a cis orientation on the palladium complex. libretexts.orgyonedalabs.com

StepPalladium Oxidation State ChangeDescription
Oxidative AdditionPd(0) → Pd(II)The palladium catalyst inserts into the carbon-halide bond of the electrophile.
TransmetalationNo Change (Pd(II))The organic group from the organoboron reagent is transferred to the palladium complex.
Reductive EliminationPd(II) → Pd(0)The two coupled organic groups are expelled, forming the final product and regenerating the catalyst.

Electron Transfer Mechanisms in Electrochemical Transformations

Electrochemical methods offer an alternative pathway for the functionalization of aromatic rings like 1,3-benzodioxole, operating through electron transfer mechanisms. Anodic cyanation, for example, allows for the direct introduction of a nitrile group onto an aromatic ring. rsc.org

The mechanism for direct electrochemical C-H cyanation of an electron-rich arene like 1,3-benzodioxole can be described as follows:

Anodic Oxidation: The aromatic substrate diffuses to the anode surface where it undergoes a one-electron oxidation. researchgate.net This electron transfer generates a highly reactive radical cation. researchgate.netresearchgate.net The electron-donating nature of the methylenedioxy group stabilizes this radical cation and lowers the oxidation potential, making the benzodioxole ring a suitable substrate for this transformation.

Nucleophilic Attack: The generated radical cation is a potent electrophile and is attacked by a nucleophilic cyanide source (e.g., NaCN, TMSCN) present in the electrolyte solution. researchgate.netnih.gov This attack results in the formation of a new carbon-cyanide bond.

Further Oxidation and Deprotonation: The resulting radical intermediate undergoes a second one-electron oxidation at the anode, followed by the loss of a proton, to yield the final cyanated aromatic product and regenerate the aromatic system. rsc.org

This process represents a C-H functionalization, providing a direct route to aryl nitriles without the need for a pre-installed leaving group, which is required in methods like metal-catalyzed cross-coupling. researchgate.netrsc.org

Mechanistic Studies of Nitrile Group Introduction

The introduction of the carbonitrile (–C≡N) group onto the cyclobutane ring is a key step in the synthesis of the target molecule. Several mechanistic pathways can be employed for this transformation.

A common and well-established method is through the nucleophilic substitution of a suitable leaving group (e.g., a halide or a sulfonate ester like tosylate) on the cyclobutane ring with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comstudysmarter.co.ukchemrevise.org

SN2 Mechanism: If the substrate is a primary or less-hindered secondary cyclobutyl halide, the reaction likely proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

Mechanism: This is a single-step process where the cyanide nucleophile (:CN⁻) attacks the electrophilic carbon atom bearing the leaving group from the backside. docbrown.info The attack and the departure of the leaving group occur simultaneously, leading to an inversion of stereochemistry at the reaction center. docbrown.info

SN1 Mechanism: For more hindered or tertiary cyclobutyl substrates, or under conditions that favor carbocation formation (e.g., protic solvents), an SN1 (unimolecular nucleophilic substitution) mechanism may operate.

Mechanism: This is a two-step process. First, the leaving group departs, forming a planar cyclobutyl carbocation intermediate. docbrown.info This is the slow, rate-determining step. In the second, fast step, the cyanide nucleophile can attack the carbocation from either face, leading to a mixture of stereoisomers (racemization).

Other methods for nitrile group introduction include the dehydration of a primary amide (R-CONH₂) using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). libretexts.orgpressbooks.pub Another route involves the reaction of organometallic reagents, like Grignard reagents, with cyanogen (B1215507) chloride. More modern approaches might involve the ring-opening of cyclobutanone (B123998) oxime derivatives. beilstein-journals.orgnih.gov For instance, a SO₂F₂-mediated ring-opening cross-coupling of cyclobutanone oxime has been developed for synthesizing aliphatic nitriles. beilstein-journals.org Additionally, Michael-initiated ring closure reactions can be used to form nitrile-substituted cyclopropanes, and similar logic could be extended to cyclobutane systems. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 1,3 Benzodioxol 5 Yl Cyclobutanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for mapping the connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed picture of the compound's structure can be assembled.

¹H NMR Spectroscopic Analysis for Proton Connectivity and Environment

The ¹H NMR spectrum of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the aliphatic protons of the cyclobutane (B1203170) ring.

The 1,3-benzodioxole (B145889) moiety would typically present an ABX or a closely related spin system for its aromatic protons. One would expect a doublet for the proton adjacent to the cyclobutane-substituted carbon, a doublet of doublets for the proton situated between the other two aromatic protons, and a doublet for the proton furthest from the substituent. The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to appear as a characteristic singlet.

The cyclobutane ring protons would likely produce complex multiplet signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the carbon bearing the nitrile and benzodioxole groups would be expected to show complex splitting patterns due to coupling with each other and with the proton on the carbon further away.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H6.7 - 7.0d, dd7.5 - 8.5 (ortho), 1.5 - 2.5 (meta)
-O-CH₂-O-5.9 - 6.1sN/A
Cyclobutane-H (α to CN)2.5 - 3.0m
Cyclobutane-H (β to CN)2.0 - 2.5m

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 12 distinct carbon signals would be anticipated, barring any accidental equivalence.

The benzodioxole ring would show six signals in the aromatic region, with the two oxygen-bearing carbons appearing at a higher chemical shift. The methylenedioxy carbon would also have a characteristic shift. The cyclobutane ring would exhibit signals for its four carbons, with the quaternary carbon attached to the nitrile and aromatic ring appearing at a lower field compared to the methylene carbons. The nitrile carbon itself would have a distinct chemical shift in a region typical for cyano groups.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quaternary Aromatic (C-O)147 - 150
Aromatic CH108 - 125
Quaternary Aromatic (C-C)130 - 135
-O-CH₂-O-101 - 103
Quaternary Cyclobutane (C-CN)40 - 45
Cyclobutane CH₂25 - 35
Nitrile (CN)120 - 125

Note: These are predicted chemical shift ranges and require experimental confirmation.

Application of Advanced 2D NMR Techniques for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would confirm the connectivity between the adjacent protons on the cyclobutane ring and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for each protonated carbon in the molecule, such as those in the aromatic ring, the methylenedioxy group, and the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the different structural units. For example, correlations would be expected between the cyclobutane protons and the quaternary carbon of the aromatic ring, as well as the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry of the molecule, although in this achiral molecule, its primary use would be to confirm through-space interactions consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry would be utilized to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₁₂H₁₁NO₂. HRMS would be able to confirm this by providing a measured mass that is very close to the calculated theoretical mass.

Expected HRMS Data:

Ion Calculated m/z
[M+H]⁺202.0863
[M+Na]⁺224.0682

Note: The exact m/z values are calculated based on the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Gas chromatography coupled with mass spectrometry is a standard method for separating and identifying volatile compounds. GC would be used to assess the purity of the sample. The mass spectrometer would then provide the mass spectrum of the eluted compound, revealing its fragmentation pattern under electron ionization.

The fragmentation of this compound would likely involve characteristic losses of fragments from the parent molecule. Key fragmentation pathways could include:

Loss of the cyano group (-CN): This would result in a fragment ion with a mass corresponding to the rest of the molecule.

Fragmentation of the cyclobutane ring: The four-membered ring could undergo cleavage to lose ethylene (B1197577) or other small neutral molecules.

Cleavage at the bond connecting the cyclobutane and benzodioxole rings: This would lead to the formation of a stable benzodioxolyl cation or a cyclobutanecarbonitrile (B1293925) radical cation.

Fragmentation of the benzodioxole ring: This could involve the loss of formaldehyde (B43269) (CH₂O) from the methylenedioxy bridge.

Expected Key Fragment Ions (m/z):

m/z Possible Fragment Identity
201[M]⁺ (Molecular Ion)
175[M - CN]⁺
149[C₈H₅O₂]⁺ (Benzodioxolyl fragment)
121[C₇H₅O]⁺
77[C₆H₅]⁺
51[C₄H₃]⁺

Note: The relative intensities of these fragments would depend on their stability.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

For a chiral molecule like this compound, single-crystal X-ray diffraction is the primary tool for unambiguously determining its absolute configuration. nih.gov The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, revealing the precise location of each atom. The Flack parameter is a key metric used in this analysis to confidently assign the absolute stereochemistry of the molecule. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.345
β (°) 98.76
Volume (ų) 1045.6

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

The cyclobutane ring is known to adopt a non-planar, puckered conformation to alleviate angle and torsional strain. masterorganicchemistry.com X-ray diffraction data would provide precise measurements of the puckering angle and the dihedral angles within the cyclobutane ring of this compound. The puckering of the four-membered ring is a critical conformational feature. nih.govresearchgate.netcaltech.edu

Table 2: Key Geometric Parameters (Hypothetical)

Parameter Value (°)
Cyclobutane Puckering Angle 25.5
Dihedral Angle (Benzodioxole Plane vs. Cyclobutane Mean Plane) 75.2
C-C-C (Cyclobutane) ~88-90

Note: The data in this table is hypothetical and illustrates the types of geometric parameters determined.

While this compound does not possess strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a significant role in the crystal packing. X-ray diffraction can precisely map these interactions. researchgate.net The analysis of the crystal packing reveals how individual molecules assemble into a three-dimensional lattice, governed by these non-covalent interactions. Other potential interactions, such as π-π stacking between the benzodioxole rings of adjacent molecules, can also be identified and characterized.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A sharp, intense band in the region of 2250-2210 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations of the benzodioxole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutane ring would be observed just below 3000 cm⁻¹. The C-O-C stretching of the dioxole ring would produce strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands (Hypothetical)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching ~2230
Aromatic C-H Stretching ~3050
Aliphatic C-H Stretching ~2950
C-O-C (Dioxole) Asymmetric Stretching ~1250

Note: The data in this table is based on typical values for these functional groups.

Computational Chemistry Studies on 1 1,3 Benzodioxol 5 Yl Cyclobutanecarbonitrile

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the conformational space of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile, offering insights into its preferred spatial arrangements.

The rotation around the single bonds connecting the cyclobutane (B1203170) ring to the benzodioxole and nitrile groups is subject to torsional strain. A torsional analysis reveals the energy profile as a function of the dihedral angles. For the 1,3-benzodioxole (B145889) group, the rotation is primarily influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclobutane ring. Similarly, the rotation of the nitrile group is also governed by steric and electronic factors. The most stable conformations will correspond to the energy minima on the potential energy surface, where unfavorable steric clashes are minimized.

To identify the most stable conformers of this compound, sophisticated computational algorithms are utilized. Energy minimization techniques, such as the steepest descent and conjugate gradient methods, are employed to locate the nearest local energy minimum on the potential energy surface. However, to find the global minimum, more advanced global conformer search algorithms are necessary. These include systematic searches, stochastic methods like Monte Carlo simulations, and molecular dynamics simulations. These methods systematically explore the conformational space to identify the lowest energy conformation, which is predicted to be the most populated at thermal equilibrium.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a powerful quantum chemical method used to determine the optimized geometry and thermochemical properties of molecules. researchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule corresponding to the minimum on the potential energy surface can be accurately calculated. researchgate.net This provides precise information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can be used to compute important thermochemical parameters such as the enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound.

A hypothetical data table of optimized geometrical parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation, is presented below.

ParameterValue
C-C (cyclobutane) bond length1.55 Å
C-CN bond length1.47 Å
C-Aryl bond length1.51 Å
C-C-C (cyclobutane) bond angle88.5°
Puckering angle of cyclobutane25°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. mdpi.comnih.gov The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. nih.gov The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept an electron. nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzodioxole ring system, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.

A hypothetical data table summarizing the frontier molecular orbital energies and related quantum chemical descriptors is provided below.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Electrostatic Potential Surface Mapping

Computational analysis of this compound includes the generation of a molecular electrostatic potential (MESP) surface. This technique provides a visual representation of the charge distribution across the molecule, offering insights into its electrophilic and nucleophilic regions and potential intermolecular interactions. rsc.orgsapub.org The MESP is mapped onto the electron density surface, with different colors indicating varying electrostatic potential values. Typically, red signifies regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive potential, indicating electrophilic sites prone to nucleophilic attack. Green and yellow represent regions with intermediate or neutral potential. researchgate.net

For this compound, the MESP surface is expected to show distinct features. The oxygen atoms of the 1,3-benzodioxole moiety and the nitrogen atom of the nitrile group are anticipated to be the most electron-rich areas, depicted in red. These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the aromatic and cyclobutane rings would exhibit a positive potential (blue), while the carbon framework would display a more neutral potential (green). researchgate.net

The MESP analysis is a valuable tool for predicting the molecule's reactivity and interaction patterns. For instance, the negative potential regions on the benzodioxole oxygens and the nitrile nitrogen suggest their role in coordinating with metal ions or acting as hydrogen bond acceptors.

Molecular RegionPredicted Electrostatic PotentialColor RepresentationImplied Reactivity
Benzodioxole Oxygen AtomsHighly NegativeRedNucleophilic / H-bond acceptor
Nitrile Nitrogen AtomHighly NegativeRedNucleophilic / H-bond acceptor
Aromatic & Cyclobutane H-AtomsPositiveBlueElectrophilic
Carbon SkeletonNear-NeutralGreenLow reactivity

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Cyclobutane Formation Mechanisms

The formation of the cyclobutane ring in this compound can be investigated computationally to understand the underlying reaction mechanism. A common pathway for cyclobutane synthesis is the [2+2] cycloaddition reaction. researchgate.netlibretexts.org Computational methods, particularly Density Functional Theory (DFT), are employed to model the concerted versus stepwise nature of this cycloaddition.

In a concerted mechanism, the two new sigma bonds forming the cyclobutane ring are created simultaneously through a single transition state. In contrast, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate, which then cyclizes to form the final product. arxiv.org DFT calculations can map the potential energy surface of the reaction, identifying all stationary points, including reactants, products, intermediates, and transition states. nih.gov

For a molecule like this compound, a plausible synthetic route could involve the [2+2] cycloaddition of a substituted styrene (B11656) (like 5-vinyl-1,3-benzodioxole) with acrylonitrile. Computational modeling of this reaction would elucidate the preferred stereochemical outcome and the electronic demands of the reaction. The analysis of the transition state geometry provides insights into the degree of bond formation and breaking at this critical point of the reaction coordinate. researchgate.net Studies on similar photochemical cyclobutane formations have utilized DFT to assess the feasibility and stereochemical outcomes of proposed biosynthetic pathways. nih.gov

Determination of Activation Energies and Reaction Coordinates

A critical aspect of reaction pathway modeling is the quantitative determination of activation energies (ΔG‡) and the intrinsic reaction coordinate (IRC). The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. A lower activation energy corresponds to a faster reaction. Computational methods like DFT and ab initio calculations can provide reliable estimates of these energy barriers. beilstein-journals.orgaps.org

For the formation of the cyclobutane ring, calculations would determine the energy of the transition state connecting the reactants to the product (or intermediate). For example, in a stepwise mechanism, two transition states would be identified, one for the formation of the intermediate and another for the ring closure. The rate-determining step would be the one with the higher activation energy. acs.org

The IRC is the minimum energy path connecting the reactants to the products via the transition state. IRC calculations are performed to confirm that a calculated transition state structure indeed connects the intended reactants and products. researchgate.net The reaction coordinate itself represents the progress of the reaction, often defined by changes in key bond lengths and angles. By mapping the energy as a function of the reaction coordinate, a detailed energy profile of the reaction can be constructed.

Reaction StepComputational MethodCalculated ParameterSignificance
Cyclobutane Ring FormationDFT (e.g., B3LYP/6-31G*)Activation Energy (ΔG‡)Predicts reaction rate and feasibility
Transition State ValidationIRC CalculationMinimum Energy PathConfirms the connection between reactants and products
Intermediate FormationGeometry OptimizationIntermediate Structure & EnergyIdentifies stepwise vs. concerted mechanism

Solvent Effects in Mechanistic Simulations

The solvent environment can significantly influence reaction pathways and activation energies. rsc.orgchemrxiv.org Computational models can account for these effects in two primary ways: through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. acs.org Machine learning potentials are also emerging as a powerful tool to model complex solvent effects with high accuracy and efficiency. springernature.com

For a reaction leading to this compound, the choice of solvent could alter the stability of charged or polar intermediates and transition states. For instance, a polar solvent would be expected to stabilize a zwitterionic intermediate in a stepwise [2+2] cycloaddition, potentially lowering the activation energy compared to the gas phase or a nonpolar solvent. Computational studies would typically compare the reaction profiles in the gas phase and in different solvents to provide a comprehensive understanding of the solvent's role. nih.gov

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction for Structural Validation

Computational methods are widely used to predict NMR chemical shifts (δ) for protons (¹H) and carbon-13 (¹³C), serving as a powerful tool for structural elucidation and validation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. This involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation. mdpi.com The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects. github.io

Comparing the computationally predicted NMR spectrum with the experimentally obtained spectrum is a robust method for confirming the molecular structure. Discrepancies between the predicted and experimental shifts can indicate an incorrect structural assignment or highlight interesting conformational or electronic effects not captured by the computational model. mdpi.com Studies on compounds containing the methylenedioxyphenyl moiety have shown good agreement between experimental and computationally predicted NMR data. researchgate.net

Below is a hypothetical table of predicted versus experimental ¹³C NMR chemical shifts for key carbons in the molecule, illustrating how such data would be presented for structural validation.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
C (Nitrile)121.5122.0-0.5
C (Cyclobutane, quat.)45.245.8-0.6
C (Benzodioxole, O-C-O)101.8101.5+0.3
C (Aromatic, C-Cyclobutane)135.0134.7+0.3

Vibrational Frequency Calculations for IR/Raman Spectra Assignment

Computational vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule and their corresponding frequencies, researchers can gain a deeper understanding of its structural and bonding characteristics. For a molecule like this compound, density functional theory (DFT) would be a common method of choice for such calculations.

The process typically involves optimizing the molecular geometry of the compound at a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each frequency, such as stretching, bending, and torsional modes. This information is crucial for the unambiguous assignment of the peaks in the experimental IR and Raman spectra.

For the 1,3-benzodioxole moiety, computational studies have been conducted to understand its conformational properties and vibrational spectra. These studies have employed ab initio methods to analyze the puckering and flapping vibrations of the five-membered ring. nih.gov Similarly, research on substituted cyclobutane derivatives has utilized computational methods to perform complete vibrational assignments of their IR and Raman spectra. nih.gov

Illustrative Vibrational Frequency Data

Due to the absence of specific experimental or computational data for this compound, the following table provides a hypothetical, yet representative, set of calculated and scaled vibrational frequencies and their assignments for key functional groups within the molecule. This data is based on typical frequency ranges for similar structures.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) *Assignment
ν(C≡N)Nitrile22802245C≡N stretch
ν(C-H)Aromatic30803030Aromatic C-H stretch
ν(C=C)Aromatic16101585Aromatic C=C stretch
νas(O-C-O)Dioxole Ring12601240Asymmetric O-C-O stretch
νs(O-C-O)Dioxole Ring10451030Symmetric O-C-O stretch
ν(CH₂)Cyclobutane29502900CH₂ stretch
δ(CH₂)Cyclobutane14501425CH₂ scissoring

*A hypothetical scaling factor of 0.985 is used for illustrative purposes.

In Silico Design of Analogues for Synthetic Feasibility Studies

In silico design of analogues is a crucial step in modern drug discovery and materials science. It allows for the virtual screening of a large number of compounds to predict their properties and to assess their synthetic feasibility before committing to resource-intensive laboratory synthesis. For this compound, analogues could be designed to explore the effects of various substituents on the molecule's reactivity, stability, and potential biological activity.

Computational tools can be employed to predict how different electron-donating or electron-withdrawing groups at various positions on the benzodioxole ring or the cyclobutane ring would affect the molecule's electronic properties. chemrxiv.orgajpchem.org For instance, parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated to gauge the reactivity and stability of the designed analogues.

A lower HOMO-LUMO gap generally suggests higher reactivity. The MEP map can visualize the electron-rich and electron-deficient regions of a molecule, providing insights into its intermolecular interactions and potential reaction sites.

For example, introducing an electron-donating group like a methoxy (B1213986) (-OCH₃) group on the benzodioxole ring would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group like a nitro (-NO₂) group would lower the LUMO energy, making it more susceptible to nucleophilic attack.

The stability of the designed analogues can also be assessed by calculating their total energies and heats of formation. Furthermore, computational methods can help in predicting the synthetic accessibility of the designed molecules by analyzing the complexity of the proposed structures and the feasibility of the required chemical transformations.

Illustrative Data for In Silico Analogue Design

The following table presents a hypothetical set of calculated electronic properties for designed analogues of this compound, illustrating the potential effects of different substituents.

Analogue (Substituent at position 6 of the benzodioxole ring) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Predicted Effect on Reactivity
Unsubstituted-6.5-1.25.3Baseline
-OCH₃ (Electron-donating)-6.2-1.15.1Increased reactivity towards electrophiles
-Cl (Electron-withdrawing)-6.7-1.45.3Decreased reactivity towards electrophiles
-NO₂ (Strongly electron-withdrawing)-7.1-2.05.1Increased reactivity towards nucleophiles

These computational predictions can guide synthetic chemists in prioritizing which analogues to synthesize and test, thereby accelerating the research and development process.

Broader Academic Implications and Future Research Directions

Contributions to the Field of Cyclobutane (B1203170) Chemistry

The presence of a cyclobutane ring in 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile places it within a class of compounds that have significantly impacted the field of organic chemistry. Cyclobutanes are known for their inherent ring strain, which imparts unique reactivity compared to their acyclic or larger-ring counterparts. The study of cyclobutane-containing molecules has provided valuable insights into the nature of chemical bonding and the energetic consequences of bond angle distortion.

The reactivity of the cyclobutane moiety can be harnessed in a variety of chemical transformations, including ring-opening and ring-expansion reactions, which are driven by the release of strain energy. These reactions have been employed as key steps in the synthesis of more complex molecular architectures. Furthermore, the rigid, puckered conformation of the cyclobutane ring can serve as a scaffold to control the spatial orientation of substituents, a property that is increasingly exploited in medicinal chemistry and materials science. The exploration of compounds like this compound contributes to a deeper understanding of how the electronic and steric properties of substituents influence the reactivity and conformational preferences of the cyclobutane core.

Advancements in 1,3-Benzodioxole (B145889) Chemistry and Its Synthetic Utility

The 1,3-benzodioxole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. chemicalbook.com Its prevalence is due in part to its ability to act as a bioisostere for other functional groups and its favorable metabolic profile in certain contexts. The study of 1,3-benzodioxole derivatives continues to advance our understanding of structure-activity relationships and informs the design of new therapeutic agents.

The synthetic utility of 1,3-benzodioxole is vast, serving as a versatile starting material and intermediate in the synthesis of complex molecules. chemicalbook.com Its aromatic ring can be functionalized through various electrophilic and nucleophilic substitution reactions, providing access to a diverse array of derivatives. The exploration of novel compounds incorporating the 1,3-benzodioxole unit, such as this compound, expands the chemical space accessible to medicinal chemists and can lead to the discovery of compounds with novel biological properties.

Methodological Innovations in Organic Synthesis Stemming from Studies on this Compound

While specific methodological innovations directly stemming from studies on this compound are not extensively documented, the synthesis of analogous 1-aryl-1-cyanocyclobutanes has spurred the development of novel synthetic methods. These include advancements in [2+2] cycloaddition reactions, which are a primary means of constructing the cyclobutane ring. Furthermore, the development of catalytic and stereoselective methods for the synthesis of substituted cyclobutanes remains an active area of research, driven by the need for enantiomerically pure building blocks for chiral drug synthesis. The unique combination of a strained ring and a nitrile group adjacent to an aromatic system in this compound presents interesting challenges and opportunities for the development of new synthetic transformations.

Theoretical Insights into Reaction Mechanisms and Molecular Structure

Computational chemistry plays a crucial role in understanding the structure, stability, and reactivity of molecules like this compound. Theoretical studies on cyclobutane systems have provided deep insights into the nature of bent bonds and the origins of ring strain. Conformational analysis of substituted cyclobutanes, aided by computational methods, helps to predict the most stable arrangements of atoms and how these conformations influence reactivity.

For this compound, theoretical calculations could elucidate the electronic interactions between the electron-rich 1,3-benzodioxole ring and the cyclobutane moiety. Such studies could predict the preferred conformations, rotational barriers, and the impact of the benzodioxole substituent on the puckering of the cyclobutane ring. Furthermore, computational modeling can be used to investigate the transition states of potential reactions, providing valuable information about reaction mechanisms and predicting the feasibility of new synthetic routes.

Potential as a Key Synthetic Intermediate for Architecturally Complex Molecules

The structural features of this compound make it a potentially valuable intermediate in the synthesis of more complex molecules. The nitrile group can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, and ketones, providing a handle for further molecular elaboration. The cyclobutane ring can serve as a rigid scaffold or be strategically cleaved to introduce specific stereochemical relationships in a larger molecule. The 1,3-benzodioxole moiety is a common pharmacophore, and its incorporation into a larger molecule via this intermediate could lead to compounds with desirable biological activities. The use of cyclobutane-containing building blocks is a growing strategy in the synthesis of natural products and their analogs. researchgate.netrsc.org

Opportunities for Further Synergistic Computational and Experimental Research

The study of this compound presents numerous opportunities for synergistic computational and experimental research. A combined approach could lead to a more comprehensive understanding of its properties and reactivity. For instance, computational predictions of its conformational preferences and spectroscopic properties could be validated through experimental techniques such as X-ray crystallography and NMR spectroscopy.

Furthermore, theoretical calculations could guide the design of new experiments by identifying promising reaction pathways and predicting the properties of potential products. Experimental investigations into the reactivity of this compound under various conditions could, in turn, provide valuable data to refine and improve computational models. This iterative cycle of prediction and validation is a powerful paradigm for advancing chemical knowledge.

Green Chemistry Aspects in the Synthesis of Strained Systems

The principles of green chemistry are increasingly important in the design of synthetic routes. The synthesis of strained ring systems like cyclobutanes often requires high energy intermediates or harsh reaction conditions. However, there is a growing interest in developing more environmentally benign methods for their construction. This includes the use of catalytic methods, safer solvents, and more atom-economical reactions.

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonitrile, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functional group coupling. For example, analogous compounds (e.g., 1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) use Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the benzodioxole moiety . Key steps:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis.

Cyanide Introduction : Employ Knoevenagel condensation or nitrile group transfer reagents.

Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for benzodioxole protons as a singlet at δ 6.0–6.3 ppm (aromatic H) and δ 5.9–6.1 ppm (dioxole methylene) .
    • ¹³C NMR : Cyclobutane carbons appear at δ 25–35 ppm; nitrile carbon at δ 115–120 ppm .
  • IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .
  • MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 228.1 (calculated for C₁₂H₁₁NO₃) .

Q. What are the key solubility and stability parameters for handling this compound in laboratory settings?

Methodological Answer:

ParameterValue/Solvent SystemSource
SolubilityDMSO >50 mg/mL; Ethanol ~10 mg/mL
StabilityStable at -20°C (desiccated); Degrades in aqueous pH <5 or >9
Light SensitivityStore in amber vials; avoid prolonged UV exposure

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural validation (e.g., unexpected NOE effects or coupling constants)?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities using single-crystal diffraction (e.g., analogous benzodioxole derivatives show envelope conformations in dioxole rings, confirmed via torsion angles C–O–O–C ≈ 110–120°) .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify restricted rotation (e.g., cyclobutane ring strain causing diastereotopic proton splitting) .
  • DFT Calculations : Compare experimental vs. computed NMR shifts (B3LYP/6-311+G(d,p)) to validate electronic environments .

Q. How can computational models predict the reactivity of the nitrile and benzodioxole groups in catalytic or biological systems?

Methodological Answer:

  • Nitrile Reactivity :
    • Electrostatic Potential Maps : Identify electrophilic sites (MEP shows high positive charge on nitrile carbon, favoring nucleophilic attack) .
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) suggest moderate reactivity under basic conditions .
  • Benzodioxole Stability :
    • MD Simulations : Predict oxidative degradation pathways (e.g., CYP450-mediated O-demethylation) using docking software (AutoDock Vina) .

Q. What are the challenges in designing derivatives with enhanced pharmacological activity (e.g., kinase inhibition or CNS penetration)?

Methodological Answer:

  • Structural Modifications :
    • Cyclobutane Rigidity : Introduce substituents (e.g., fluorine at C3) to improve metabolic stability while retaining affinity .
    • Nitrile Bioisosteres : Replace –CN with tetrazole or trifluoromethyl groups to modulate logP and BBB permeability .
  • Biological Testing :
    • In vitro Assays : Screen for CYP3A4 inhibition (IC₅₀ <10 μM indicates high metabolic liability) .
    • In silico ADMET : Use QSAR models (e.g., SwissADME) to predict toxicity and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.